Paraldehyde

Beschreibung

Eigenschaften

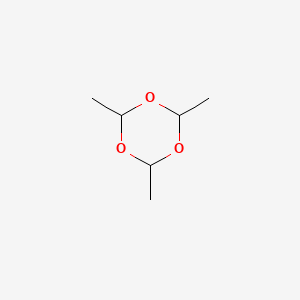

IUPAC Name |

2,4,6-trimethyl-1,3,5-trioxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-4-7-5(2)9-6(3)8-4/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQYNKIJPMDEDEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1OC(OC(O1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Record name | PARALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1278 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PARALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1042 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9023419, DTXSID301271154 | |

| Record name | Paraldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2α,4α,6α)-2,4,6-Trimethyl-1,3,5-trioxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301271154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Paraldehyde appears as a clear colorless liquid with a pleasant odor. Flash point 96 °F. Melting point 54 °F. Less dense than water. Vapors are heavier than air., Colorless liquid with a pleasant odor; Decomposes on standing; Soluble in water; [Hawley], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |

| Record name | PARALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1278 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Paraldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8208 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Paraldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032456 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PARALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1042 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

262 °F at 760 mmHg (NTP, 1992), 124.5 °C, 123.00 to 124.00 °C. @ 760.00 mm Hg | |

| Record name | PARALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1278 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Paraldehyde | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09117 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PARALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3375 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Paraldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032456 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PARALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1042 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

96 °F (NTP, 1992), 96 °F (OPEN CUP), 24 °C c.c. | |

| Record name | PARALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1278 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PARALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3375 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PARALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1042 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Sparingly soluble (NTP, 1992), 125g/L, SOL IN 8 PARTS WATER AT 25 °C; 17 PARTS BOILING WATER, Sol in water: 1 in 9 parts at 20 °C, 1 in 10 parts at 30 °C, & 1 in 11.5 parts at 37 °C, Sol in sodium chloride solution: 1 in 9.5 parts at 20 °C, 1 in 11 parts at 30 °C, & 1 in 12.5 parts at 37 °C, MISCIBLE WITH ALC, CHLOROFORM, ETHER, OILS, water solubility = 12g/100 g water at 13 degC, 112 mg/mL at 30 °C, Solubility in water, g/100ml at 13 °C: 12 | |

| Record name | PARALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1278 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Paraldehyde | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09117 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PARALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3375 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Paraldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032456 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PARALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1042 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.9943 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9923 @ 20 °C/4 °C, SPECIFIC HEAT 0.434; BULK DENSITY 8.27 LB/GAL (20 °C), 0.99 g/cm³ | |

| Record name | PARALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1278 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PARALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3375 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PARALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1042 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

4.5, Relative vapor density (air = 1): 4.5 | |

| Record name | PARALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3375 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PARALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1042 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

11.0 [mmHg], 25.3 mm Hg at 20 °C, Vapor pressure, kPa at 20 °C: 1 | |

| Record name | Paraldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8208 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PARALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3375 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PARALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1042 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

COLORLESS, TRANSPARENT LIQUID | |

CAS No. |

123-63-7, 1499-02-1 | |

| Record name | PARALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1278 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Paraldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123-63-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Paraldehyde [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123637 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-2,4,6-Trimethyl-1,3,5-trioxane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001499021 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Paraldehyde | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09117 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PARALDEHYDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9799 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,5-Trioxane, 2,4,6-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Paraldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2α,4α,6α)-2,4,6-Trimethyl-1,3,5-trioxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301271154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-trimethyl-1,3,5-trioxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.219 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PARALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S6M3YBG8QA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PARALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3375 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Paraldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032456 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PARALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1042 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

54.7 °F (NTP, 1992), 12.6 °C | |

| Record name | PARALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1278 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Paraldehyde | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09117 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PARALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3375 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Paraldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032456 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PARALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1042 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Stereoisomers of Paraldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paraldehyde (2,4,6-trimethyl-1,3,5-trioxane) is a cyclic trimer of acetaldehyde, historically used as a sedative and hypnotic agent. This technical guide provides a comprehensive overview of its chemical structure, stereoisomerism, and relevant physicochemical properties. While detailed experimental data for the individual stereoisomers is limited in publicly available literature, this document summarizes the known information for the isomeric mixture and discusses the principles of their synthesis, potential separation, and characterization.

Chemical Structure and Identification

Paraldehyde is a six-membered heterocyclic compound with a trioxane ring, substituted with three methyl groups at the C2, C4, and C6 positions.

-

IUPAC Name: 2,4,6-trimethyl-1,3,5-trioxane

-

CAS Number: 123-63-7 (for the mixture of isomers)

-

Molecular Formula: C₆H₁₂O₃

-

Molecular Weight: 132.16 g/mol

Stereoisomerism

Paraldehyde exists as a pair of diastereomers: cis-paraldehyde and trans-paraldehyde. This isomerism arises from the relative orientations of the three methyl groups on the trioxane ring.

-

In the cis-isomer , all three methyl groups are on the same side of the trioxane ring (either all axial or all equatorial in a given chair conformation).

-

In the trans-isomer , two methyl groups are on one side of the ring, and the third is on the opposite side.

Due to the presence of stereocenters, these isomers are chiral. However, as paraldehyde is a commercial product prepared from achiral starting materials without a chiral catalyst, it is produced and used as a racemic mixture of these diastereomers.

Physicochemical Properties

| Property | Value |

| Appearance | Colorless to yellowish liquid |

| Odor | Characteristic aromatic odor |

| Boiling Point | ~124 °C |

| Melting Point | ~12 °C |

| Density | ~0.994 g/mL at 25 °C |

| Solubility in Water | 1 part in 8 parts water at 25 °C |

| Refractive Index | ~1.4049 at 20 °C |

Experimental Protocols

Synthesis of Paraldehyde

Paraldehyde is synthesized by the acid-catalyzed trimerization of acetaldehyde.

Reaction: 3 CH₃CHO → C₆H₁₂O₃

General Protocol:

-

Catalyst: A strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), is typically used as a catalyst.

-

Reaction Conditions: Acetaldehyde is treated with a catalytic amount of the acid. The reaction is exothermic and requires cooling to control the temperature. The temperature influences the product distribution; lower temperatures favor the formation of the tetramer, metaldehyde, while moderate temperatures favor the formation of the trimer, paraldehyde.

-

Work-up: After the reaction is complete, the acidic catalyst is neutralized, typically with a base like sodium carbonate. The crude product is then purified by distillation.

Potential Separation of Stereoisomers

The separation of the cis and trans diastereomers of paraldehyde is expected to be challenging due to their similar physicochemical properties. However, the following techniques could be explored:

-

Fractional Distillation: Diastereomers have different boiling points, albeit potentially very close. A highly efficient fractional distillation column could theoretically be used to separate the isomers. A precise temperature control and a column with a high number of theoretical plates would be necessary.

-

Preparative Gas Chromatography (GC): Gas chromatography is a powerful technique for separating volatile compounds. A preparative GC system equipped with a suitable column (e.g., a polar stationary phase) could be used to separate the cis and trans isomers based on their differential interactions with the stationary phase.

Characterization of Stereoisomers

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential tools for distinguishing between the cis and trans isomers. The different spatial arrangements of the methyl and methine protons in the two isomers would result in distinct chemical shifts and coupling constants. While spectra of the mixture are available, obtaining pure samples of each isomer would be necessary for unambiguous spectral assignment.

-

X-ray Crystallography: If the individual isomers can be isolated and crystallized, X-ray crystallography would provide definitive proof of their stereochemistry and conformational preferences in the solid state.

Logical Relationships of Paraldehyde Stereoisomers

The following diagram illustrates the relationship between acetaldehyde and the stereoisomers of paraldehyde.

Conclusion

Paraldehyde is a well-known cyclic trimer of acetaldehyde that exists as a mixture of cis and trans diastereomers. While the synthesis and general properties of the mixture are well-documented, specific experimental data for the individual stereoisomers are scarce in the readily available scientific literature. Further research focusing on the efficient separation and detailed characterization of the pure cis and trans isomers would be valuable for a more complete understanding of this compound and could potentially lead to the discovery of stereospecific biological activities. The experimental approaches outlined in this guide provide a framework for future investigations in this area.

Synthesis of 2,4,6-trimethyl-1,3,5-trioxane from Acetaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,4,6-trimethyl-1,3,5-trioxane, commonly known as paraldehyde, from the acid-catalyzed trimerization of acetaldehyde. Paraldehyde is a significant chemical intermediate and has applications as a solvent, in organic synthesis, and as a sedative-hypnotic agent.[1][2] This document details the underlying reaction mechanism, experimental protocols, and quantitative data derived from various catalytic systems.

Introduction

Paraldehyde (C₆H₁₂O₃) is a cyclic trimer of acetaldehyde, formally a derivative of 1,3,5-trioxane with a methyl group at each carbon.[3] It is a colorless liquid with a characteristic pungent odor.[1][4] The synthesis involves the acid-catalyzed cyclotrimerization of three acetaldehyde molecules.[5] This reaction is reversible and highly exothermic.[3][6]

The choice of catalyst and reaction conditions significantly influences the reaction's efficiency and selectivity. While traditional methods employ mineral acids like sulfuric or hydrochloric acid, modern approaches utilize solid acid catalysts such as strong acidic cation exchange resins and zeolites to improve product recovery, minimize corrosion, and reduce environmental impact.[4][7]

Reaction Mechanism

The formation of 2,4,6-trimethyl-1,3,5-trioxane from acetaldehyde proceeds via an acid-catalyzed electrophilic addition mechanism. The key steps are:

-

Protonation of Acetaldehyde: An acid catalyst protonates the carbonyl oxygen of an acetaldehyde molecule, increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack: A second acetaldehyde molecule acts as a nucleophile, with its carbonyl oxygen attacking the protonated carbonyl carbon of the first molecule.

-

Dimer Formation and Proton Transfer: This attack forms a protonated hemiacetal dimer. A proton is then transferred to another oxygen atom.

-

Chain Propagation: The process repeats with a third acetaldehyde molecule attacking the activated dimer.

-

Cyclization and Deprotonation: The resulting linear trimer undergoes an intramolecular cyclization to form the six-membered trioxane ring. The catalyst is regenerated by the elimination of a proton.

The overall reaction is an equilibrium between acetaldehyde and paraldehyde.[8]

Caption: Acid-catalyzed trimerization mechanism of acetaldehyde.

Experimental Protocols

Below are detailed methodologies for the synthesis of paraldehyde using both a traditional mineral acid catalyst and a modern solid acid catalyst.

Synthesis using Sulfuric Acid (Conventional Method)

This protocol is based on the traditional industrial method for paraldehyde production.

Materials:

-

Acetaldehyde (CH₃CHO)

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Sodium Bicarbonate (NaHCO₃) solution, saturated

-

Anhydrous Potassium Carbonate (K₂CO₃) or Calcium Carbonate (CaCO₃)

-

Ice bath

Procedure:

-

Equip a round-bottom flask with a mechanical stirrer and a reflux condenser. Place the flask in an ice-water bath to control the reaction temperature.

-

Charge the flask with a predetermined amount of acetaldehyde.

-

Slowly add a catalytic amount of concentrated sulfuric acid (approximately 0.5% by weight of acetaldehyde) to the stirred acetaldehyde.[4] The reaction is highly exothermic, and the temperature should be carefully controlled to remain at or near room temperature to favor trimer formation.[3]

-

A vigorous reaction will commence, causing the acetaldehyde to boil and reflux. Continue stirring until the exothermic reaction subsides.

-

Once the reaction mixture has cooled, neutralize the sulfuric acid by washing the mixture with a saturated sodium bicarbonate solution until effervescence ceases. Subsequently, wash with water.

-

Separate the organic layer and dry it over anhydrous potassium carbonate or calcium carbonate.[1]

-

Purify the crude paraldehyde by fractional distillation. Collect the fraction boiling at 123-125°C. Unreacted acetaldehyde will distill first.

Synthesis using a Strong Acidic Cation Exchange Resin

This method offers a more environmentally friendly and efficient alternative, with easier catalyst recovery.[4]

Materials:

-

Acetaldehyde (CH₃CHO)

-

Strong acidic cation exchange resin (e.g., polystyrene sulfonic type)[9]

Procedure:

-

In a reaction vessel equipped with a stirrer and a reflux condenser, place acetaldehyde and the strong acidic cation exchange resin. The mass ratio of acetaldehyde to resin can range from 1:0.1 to 1:1.[10]

-

Stir and reflux the mixture at a temperature of 15-30°C for 1-5 hours.[4][10]

-

After the reflux period, cool the reaction mixture to 5-15°C and continue the reaction with stirring for an additional 1-2 hours to maximize the yield.[4][10]

-

Separate the solid resin catalyst from the liquid mixture by filtration. The recovered resin can be reused.[4]

-

The liquid filtrate, containing paraldehyde and unreacted acetaldehyde, is then purified by distillation to separate the final product.[4]

Quantitative Data Summary

The efficiency of paraldehyde synthesis is highly dependent on the catalyst and reaction conditions. The following table summarizes quantitative data from various reported methods.

| Catalyst | Acetaldehyde (g) | Catalyst Loading | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Concentrated H₂SO₄ | - | 0.5% by weight | Room Temp. | - | - | [4] |

| Strong Acidic Ion Resin | 450 | 45g (1:0.1 ratio) | 19, then 10 | 2.5, then 1.5 | 90.89 | [10] |

| Strong Acidic Ion Resin | 428 (+28g recycled) | 58g (reused) | 19, then 10 | 2.5, then 1.5 | 92.32 | [10] |

| Strong Acidic Ion Resin | 450 | 58g (reused) | 19, then 10 | 5, then 2 | 94.22 | [10] |

| Faujasite Zeolite NaY | 2 mL | - | 230 | 6 | - | [11] |

| Cation Exchange Resin | - | - | 40-45 | Continuous Flow | 97 (based on converted acetaldehyde) | [9] |

Note: Yields can be defined differently (e.g., based on initial reactant vs. converted reactant). The data from the patent using a strong acidic ion resin shows a clear trend of increasing yield with longer reaction times.

Experimental Workflow

The general workflow for the synthesis and purification of paraldehyde is outlined below. This process is applicable to both homogeneous and heterogeneous catalysis, with minor variations in the separation steps.

Caption: General workflow for the synthesis and purification of paraldehyde.

Conclusion

The synthesis of 2,4,6-trimethyl-1,3,5-trioxane from acetaldehyde is a well-established and efficient process. While traditional methods using mineral acids are effective, the use of solid acid catalysts like cation exchange resins presents significant advantages in terms of catalyst recyclability, reduced corrosion, and minimized waste generation.[4] Careful control of the reaction temperature is paramount to ensure high selectivity for the trimeric product, paraldehyde, over the tetrameric by-product, metaldehyde.[3] The purification via fractional distillation is a critical final step to obtain high-purity paraldehyde suitable for its various applications.

References

- 1. britannica.com [britannica.com]

- 2. homework.study.com [homework.study.com]

- 3. Paraldehyde - Wikipedia [en.wikipedia.org]

- 4. Page loading... [wap.guidechem.com]

- 5. 2,4,6-Tripropyl-1,3,5-trioxane | 2396-43-2 | Benchchem [benchchem.com]

- 6. Process For Preparation Of Paraldehyde [quickcompany.in]

- 7. DE2827974C3 - Process for the preparation of 2,4,6-trialkyl-1,3,5-trioxanes - Google Patents [patents.google.com]

- 8. US2779767A - Process for production of paraldehyde - Google Patents [patents.google.com]

- 9. US3627786A - Continuous production of paraldehyde - Google Patents [patents.google.com]

- 10. CN102250054A - Preparation method for paraldehyde - Google Patents [patents.google.com]

- 11. Paraldehyde synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Paraldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paraldehyde (C₆H₁₂O₃), a cyclic trimer of acetaldehyde, is a colorless liquid with a characteristic aromatic odor.[1] Formally named 2,4,6-trimethyl-1,3,5-trioxane, it has historical and current applications as a sedative, hypnotic, and anticonvulsant agent.[1] Beyond its medical use, paraldehyde serves as a solvent for various organic compounds and an intermediate in chemical synthesis.[2][3][4] This guide provides a comprehensive overview of the core physical and chemical properties of paraldehyde, detailed experimental protocols for its synthesis and analysis, and a summary of its metabolic pathway, tailored for a scientific audience.

Physical and Chemical Properties

Paraldehyde is a colorless, transparent liquid with a distinctive aromatic, sometimes described as pleasant, odor and a disagreeable taste.[1][5] It is less dense than water and its vapors are heavier than air.[1]

Quantitative Physical and Chemical Data

The key physical and chemical properties of paraldehyde are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₂O₃ | [1] |

| Molecular Weight | 132.16 g/mol | [1] |

| Melting Point | 12 °C (54 °F; 285 K) | [1][6] |

| Boiling Point | 124-125 °C (255-257 °F; 397-398 K) | [6] |

| Density | 0.994 g/mL at 20 °C | [1][7] |

| Solubility in Water | 125 g/L at 25 °C | |

| Solubility in Organic Solvents | Miscible with alcohol, ether, chloroform, and volatile oils. | [3][5] |

| Vapor Pressure | 13 hPa at 20 °C | [6] |

| Vapor Density | 4.5 (air = 1) | [1][8] |

| Refractive Index (n20/D) | 1.4049 | [1][9] |

| Flash Point | 24 °C (75 °F) (closed cup) | [10] |

| Autoignition Temperature | 235 °C (455 °F) | [8] |

| LogP (Octanol/Water Partition Coefficient) | 0.67 | [8] |

Chemical Reactivity and Stability

Paraldehyde exhibits several key chemical behaviors:

-

Decomposition: It decomposes on standing, especially when exposed to light and air, oxidizing to acetaldehyde and then acetic acid.[1][2] This is why preparations that are brownish or have a sharp, acidic odor should not be used.[1] It also decomposes upon heating, producing toxic fumes.[10]

-

Depolymerization: When heated with a catalytic amount of acid, paraldehyde depolymerizes back to acetaldehyde.[6] This property allows it to be used as a stable, manageable source of anhydrous acetaldehyde in chemical synthesis.[6]

-

Incompatibilities: Paraldehyde is incompatible with strong oxidizing agents, mineral acids, and bases.[11][12] It also reacts with and attacks most plastics and rubber, necessitating the use of glass syringes and containers for handling and administration.[1][5]

Experimental Protocols

Synthesis of Paraldehyde from Acetaldehyde

Method 1: Sulfuric Acid Catalysis

This protocol describes the synthesis of paraldehyde via the acid-catalyzed trimerization of acetaldehyde.

Materials:

-

Acetaldehyde (500 g)

-

Concentrated sulfuric acid

-

Sodium bicarbonate solution

-

Anhydrous potassium carbonate

-

Round bottom flask with mechanical stirrer and reflux condenser

-

Distillation apparatus

Procedure:

-

Place 500 g of acetaldehyde into a round bottom flask equipped with a mechanical stirrer and an efficient reflux condenser.

-

Carefully add 1 drop of concentrated sulfuric acid per 2 mL of acetaldehyde to the flask while stirring. The polymerization is an exothermic reaction.

-

Gentle warming can be applied to initiate the reaction if necessary.

-

Once the reaction begins, the mixture will start to boil and reflux.

-

After the initial reaction subsides, add a few more drops of concentrated sulfuric acid to ensure the polymerization goes to completion.

-

Neutralize the reaction mixture by washing with water and then with a sodium bicarbonate solution.

-

Dry the organic layer with anhydrous potassium carbonate.

-

Purify the crude paraldehyde by fractional distillation. Collect the fraction boiling at 123-125 °C.

Method 2: Solid Acid Catalyst

An environmentally friendlier method utilizes a strong acidic cation exchange resin as a recyclable catalyst.

Materials:

-

Acetaldehyde

-

Strong acidic cation exchange resin (e.g., styrene-divinylbenzene copolymer with sulfonic acid groups)

-

Reaction vessel with stirring and temperature control

-

Filtration apparatus

-

Distillation apparatus

Procedure:

-

Combine acetaldehyde and the strong acidic cation exchange resin in a mass ratio of 1:0.1 to 1:1 in a reaction vessel.

-

Stir and reflux the mixture at a temperature of 15-30 °C for 1-5 hours.

-

Cool the reaction mixture to 5-15 °C and continue stirring for an additional 1-2 hours to promote the formation of paraldehyde.

-

Filter the mixture to separate the solid resin catalyst from the liquid product. The resin can be recovered and reused.

-

Distill the resulting liquid mixture to separate the unreacted acetaldehyde, yielding purified paraldehyde.

Purification of Paraldehyde

Crude paraldehyde from the synthesis reaction can be purified as follows:

Procedure:

-

Washing: Transfer the crude paraldehyde to a separatory funnel. Wash sequentially with equal volumes of water and a dilute sodium bicarbonate solution to remove any acidic catalyst and unreacted acetaldehyde.

-

Drying: Separate the organic layer and dry it over anhydrous potassium carbonate.

-

Fractional Distillation: Filter off the drying agent and perform a fractional distillation of the dried liquid. Collect the pure paraldehyde fraction that distills at 123-125 °C.

Analytical Method: Gas Chromatography (GC)

Gas chromatography is a common method for the quantitative analysis of paraldehyde in various matrices, including biological samples.

Sample Preparation (for blood samples):

-

In a sealed vial, add a known volume of the blood sample.

-

Spike with an internal standard (e.g., acetone).

-

Add concentrated hydrochloric acid to catalyze the depolymerization of paraldehyde to acetaldehyde.

-

Heat the vial in a water bath (e.g., 96 °C for 5 minutes).

-

Analyze an aliquot of the headspace gas.[13]

GC Conditions:

-

Column: A variety of columns can be used. One example is a stainless steel column (3 m x 4 mm i.d.) packed with 10% Carbowax 20M and 2% KOH on 80/100 Chromosorb WAW.[13]

-

Detector: Flame Ionization Detector (FID).

-

Temperatures:

-

Injector: 150 °C

-

Column: 50 °C

-

Detector: 170 °C[6]

-

-

Carrier Gas: Helium or Nitrogen.

-

Quantification: Based on the peak area ratio of the analyte to the internal standard, compared against a calibration curve.

Spectral Data

-

¹H NMR: The ¹H NMR spectrum of paraldehyde typically shows a quartet around 5.0 ppm (methine proton) and a doublet around 1.3 ppm (methyl protons). The exact chemical shifts can vary depending on the solvent and the specific isomer (cis/trans).

-

IR Spectroscopy: The infrared spectrum of paraldehyde displays characteristic C-H stretching vibrations around 2900-3000 cm⁻¹ and strong C-O stretching bands in the fingerprint region, typically between 1000 and 1200 cm⁻¹.

-

Mass Spectrometry: The mass spectrum of paraldehyde shows a molecular ion peak (M+) at m/z 132. The fragmentation pattern includes characteristic losses of methyl and acetaldehyde units.

Metabolism and Biological Signaling

The primary mechanism of action of paraldehyde as a central nervous system depressant is not fully elucidated but is believed to involve the potentiation of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[13] By enhancing GABAergic activity, paraldehyde increases the inhibitory effects on neuronal excitability.[13]

Approximately 80-90% of an administered dose of paraldehyde is metabolized in the liver.[14] The metabolic pathway involves the depolymerization of paraldehyde back to acetaldehyde. Acetaldehyde is then oxidized by aldehyde dehydrogenase to acetic acid, which is further metabolized to carbon dioxide and water through the citric acid cycle.[14] A small, unchanged portion of the drug is excreted via the lungs, which accounts for the characteristic odor on the breath of individuals who have taken it, and in the urine.[14]

Visualizations

Caption: Experimental workflow for the synthesis, purification, and analysis of paraldehyde.

Caption: Metabolic pathway of paraldehyde in the body.

References

- 1. Determination of paraldehyde by gas chromatography in whole blood from children - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Paraldehyde(123-63-7) 1H NMR spectrum [chemicalbook.com]

- 4. Paraldehyde(123-63-7) IR Spectrum [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. Page loading... [wap.guidechem.com]

- 8. Synthesis of Acetaldehyde and Paraldehyde [designer-drug.com]

- 9. Paraldehyde synthesis - chemicalbook [chemicalbook.com]

- 10. Paraldehyde [webbook.nist.gov]

- 11. rsc.org [rsc.org]

- 12. CN102250054A - Preparation method for paraldehyde - Google Patents [patents.google.com]

- 13. Determination of paraldehyde by gas chromatography in whole blood from children - PMC [pmc.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

Paraldehyde's Modulation of GABAergic Neurotransmission: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paraldehyde, a cyclic trimer of acetaldehyde, has a long history of clinical use as a sedative, hypnotic, and anticonvulsant.[1][2][3] Its primary mechanism of action, though not entirely elucidated in molecular detail, is understood to be the potentiation of GABAergic neurotransmission.[1][4] This technical guide provides an in-depth exploration of paraldehyde's interaction with the GABA-A receptor, the principal mediator of fast inhibitory neurotransmission in the central nervous system. While paraldehyde has been largely superseded by newer pharmaceuticals with more favorable safety profiles, understanding its modulatory effects on GABA-A receptors remains pertinent for neuropharmacological research and the development of novel therapeutics targeting this critical ion channel. This document summarizes the qualitative and inferred quantitative aspects of its action, details relevant experimental protocols, and provides visual representations of the involved signaling pathways and experimental workflows.

Introduction to Paraldehyde and GABAergic Neurotransmission

Paraldehyde (C₆H₁₂O₃) is a colorless liquid with a characteristic pungent odor.[1] Historically, it has been employed in the management of status epilepticus, alcohol withdrawal syndromes, and sedation.[2][5] Its therapeutic effects are primarily attributed to its action as a positive allosteric modulator (PAM) of the γ-aminobutyric acid type A (GABA-A) receptor.[4][6]

The GABA-A receptor is a pentameric ligand-gated ion channel that, upon binding to its endogenous ligand GABA, opens to allow the influx of chloride ions (Cl⁻).[7] This influx hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing an inhibitory effect on neurotransmission.[7] The receptor is a heteropentamer, typically composed of two α, two β, and one γ subunit, although other subunit compositions exist and confer distinct pharmacological properties.[8] The GABA-A receptor complex possesses multiple allosteric binding sites, distinct from the GABA binding site, which can be targeted by various drugs to modulate receptor function.[9]

Mechanism of Action of Paraldehyde on the GABA-A Receptor

Paraldehyde enhances the function of the GABA-A receptor, thereby potentiating the inhibitory effects of GABA.[1][4] As a positive allosteric modulator, paraldehyde is thought to bind to a site on the GABA-A receptor complex that is distinct from the GABA binding site.[6] This binding induces a conformational change in the receptor that increases the efficiency of GABA-mediated channel gating. The precise binding site for paraldehyde on the GABA-A receptor has not been definitively identified, a common challenge for older, less-studied compounds.

The functional consequence of paraldehyde binding is an increase in the GABA-gated chloride current. This can manifest as an increase in the frequency of channel opening, a prolongation of the mean open time of the channel, or a combination of both, leading to a greater influx of chloride ions for a given concentration of GABA.

Signaling Pathway of Paraldehyde Action

The signaling pathway for paraldehyde's modulation of GABAergic neurotransmission is direct and localized to the postsynaptic membrane where GABA-A receptors are present.

References

- 1. benchchem.com [benchchem.com]

- 2. Paraldehyde - Wikipedia [en.wikipedia.org]

- 3. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Integrated workflow for the identification of new GABAA R positive allosteric modulators based on the in silico screening with further in vitro validation. Case study using Enamine's stock chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Allosteric modulators induce distinct movements at the GABA-binding site interface of the GABA-A receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. IV. The Anæsthetic Effects of the Intravenous Injection of Paraldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular mechanisms of antiseizure drug activity at GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

The In Vivo Odyssey of Paraldehyde: A Deep Dive into its Pharmacokinetics and Metabolism

For Researchers, Scientists, and Drug Development Professionals

Paraldehyde, a cyclic trimer of acetaldehyde, has a long history in clinical practice as a sedative and anticonvulsant. Despite its declining use in favor of agents with more favorable safety profiles, understanding its in vivo behavior remains crucial for specific therapeutic applications and for comprehending the broader principles of drug metabolism. This technical guide provides an in-depth exploration of the pharmacokinetics and metabolism of paraldehyde, summarizing key quantitative data, detailing experimental methodologies, and visualizing its metabolic journey.

Quantitative Pharmacokinetics of Paraldehyde

The in vivo disposition of paraldehyde is characterized by rapid absorption, wide distribution, and extensive metabolism. The following tables summarize the key pharmacokinetic parameters reported in various species.

Table 1: Pharmacokinetic Parameters of Paraldehyde in Humans

| Population | Administration Route | Half-life (t½) (hours) | Volume of Distribution (Vd) (L/kg) | Clearance (CL) (L/hr/kg) | Time to Peak Concentration (Tmax) (minutes) |

| Adults | Intramuscular | 3.5 - 9.5 | 0.89 | - | 20 - 60[1] |

| Neonates | Intravenous Infusion | 10.2 ± 1.0 | 1.73 ± 0.20[2][3] | 0.121 ± 0.023[2][3] | - |

Table 2: Pharmacokinetic Parameters of Paraldehyde in Animals

| Species | Administration Route | Dose (mg/kg) | Half-life (t½) (minutes) | Elimination Rate Constant (k) (min⁻¹) |

| Mice | Intraperitoneal | 400 | 41.5[4] | 0.0167[4] |

The Metabolic Fate of Paraldehyde

The primary route of paraldehyde elimination is through hepatic metabolism, with a smaller fraction excreted unchanged via the lungs. The metabolic cascade involves a two-step enzymatic conversion.

Metabolic Pathway of Paraldehyde

Paraldehyde is first depolymerized to its monomer, acetaldehyde. This reaction is primarily catalyzed by the cytochrome P450 (CYP450) enzyme system in the liver microsomes.[5][6] Subsequently, acetaldehyde is oxidized to acetic acid by aldehyde dehydrogenase. Acetic acid then enters the general metabolic pool and is ultimately converted to carbon dioxide and water.

References

- 1. phebra.com [phebra.com]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacokinetics of paraldehyde disposition in the neonate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolism of [14C]paraldehyde in mice in vivo, generation and trapping of acetaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolism of paraldehyde to acetaldehyde in liver microsomes. Evidence for the involvement of cytochrome P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabolism of paraldehyde to acetaldehyde by rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Paraldehyde in Aqueous and Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paraldehyde (C₆H₁₂O₃), a cyclic trimer of acetaldehyde, is a colorless liquid with significant applications in the pharmaceutical and chemical industries. A thorough understanding of its solubility characteristics in various solvents is paramount for its formulation, application, and in predicting its environmental fate. This technical guide provides a comprehensive overview of the solubility of paraldehyde in both aqueous and organic media. Quantitative solubility data is presented in structured tables, and detailed experimental methodologies for solubility determination are outlined. Furthermore, logical relationships and experimental workflows are visualized using diagrams to facilitate a deeper understanding of the subject matter.

Quantitative Solubility Data

The solubility of paraldehyde exhibits significant variability depending on the solvent and the temperature. Below are summarized data for its solubility in aqueous and organic solvents.

Aqueous Solubility

Paraldehyde is sparingly soluble in water, and its solubility decreases with an increase in temperature, a characteristic indicative of an exothermic dissolution process.

Table 1: Quantitative Aqueous Solubility of Paraldehyde

| Solvent | Temperature (°C) | Solubility | Equivalent Value ( g/100 mL) |

| Water | 13 | 12 g/100 g[1] | ~12 |

| Water | 20 | 1 in 9 parts[1] | ~11.1 |

| Water | 25 | 1 in 8 parts[1] | ~12.5 |

| Water | 25 | 125 g/L[1] | 12.5 |

| Water | 25 | 10% v/v[2] | - |

| Water | 30 | 1 in 10 parts[1] | 10 |

| Water | 30 | 112 mg/mL[1] | 11.2 |

| Water | 37 | 1 in 11.5 parts[1] | ~8.7 |

| Boiling Water | 100 | 1 in 17 parts[3][4] | ~5.9 |

| Sodium Chloride Solution | 20 | 1 in 9.5 parts[1] | ~10.5 |

| Sodium Chloride Solution | 30 | 1 in 11 parts[1] | ~9.1 |

| Sodium Chloride Solution | 37 | 1 in 12.5 parts[1] | ~8.0 |

Note: "1 in x parts" indicates that 1 mL of paraldehyde dissolves in x mL of the solvent. The equivalent value in g/100 mL is an approximation assuming the density of paraldehyde to be ~0.994 g/mL.

Solubility in Organic Solvents

Paraldehyde generally exhibits high solubility in a wide range of organic solvents. For many common organic solvents, it is considered miscible, meaning it can be mixed in all proportions without separation.

Table 2: Solubility of Paraldehyde in Various Organic Solvents

| Solvent | Solubility Description |

| Ethanol | Highly soluble / Miscible[4][5] |

| Ether | Miscible[4] |

| Chloroform | Miscible[4] |

| Volatile Oils | Miscible[4] |

| Alcohols | Miscible[4] |

| Toluene | Soluble |

| Acetone | Soluble |

| Benzene | Soluble |

| Xylenes | Soluble |

Experimental Protocols for Solubility Determination

The determination of solubility is a critical experimental procedure in chemical and pharmaceutical sciences. The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.

Shake-Flask Method for Aqueous Solubility Determination (Adapted from OECD Guideline 105)

This method is suitable for determining the solubility of substances with a solubility above 10⁻² g/L.

Principle: An excess amount of the test substance is agitated in water at a constant temperature for a sufficient period to reach equilibrium. The concentration of the substance in the aqueous phase is then determined by a suitable analytical method.

Apparatus:

-

Constant temperature bath with agitation (e.g., shaker or magnetic stirrer).

-

Glass vessels with tight-fitting stoppers.

-

Centrifuge with temperature control.

-

Analytical instrument for concentration measurement (e.g., GC, HPLC, UV-Vis spectrophotometer).

-

Filtration system with a filter that does not interact with the substance.

Procedure:

-

Preliminary Test: Estimate the approximate solubility to determine the appropriate amount of substance to be used and the time required to reach equilibrium.

-

Sample Preparation: Add an excess amount of paraldehyde to each of at least three glass vessels. The volume of water added will depend on the requirements of the analytical method.

-

Equilibration: The vessels are tightly stoppered and agitated in a constant temperature bath set at the desired temperature (e.g., 20 ± 0.5 °C). Agitation should be sufficient to ensure good mixing but not so vigorous as to cause emulsification.

-

Phase Separation: After a predetermined time (e.g., 24, 48, and 72 hours), the vessels are removed from the agitator and placed in the constant temperature bath to allow for the separation of undissolved material. Centrifugation at the test temperature can also be used to facilitate phase separation.

-

Sampling: An aliquot of the clear supernatant is carefully withdrawn for analysis. Filtration may be necessary if fine particles are present.

-

Analysis: The concentration of paraldehyde in the aqueous sample is determined using a validated analytical method. Gas chromatography with flame ionization detection (GC-FID) is a suitable method for paraldehyde, often after depolymerization to acetaldehyde.

-

Equilibrium Confirmation: The concentration of the solutions from at least the last two time points should agree within the experimental error of the analytical method to confirm that equilibrium has been reached.

Visualizations

Logical Relationship of Paraldehyde Solubility

The following diagram illustrates the general solubility characteristics of paraldehyde in different classes of solvents.

Caption: Paraldehyde's solubility in aqueous and organic solvents.

Experimental Workflow for Shake-Flask Solubility Measurement

The diagram below outlines the key steps involved in the shake-flask method for determining solubility.

Caption: Workflow for the shake-flask solubility determination method.

References

Paraldehyde Degradation: A Technical Guide to Pathways and Byproducts

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delineates the degradation pathways of paraldehyde, a cyclic trimer of acetaldehyde, and identifies its principal byproducts. Paraldehyde's stability is a critical consideration in its pharmaceutical applications due to the potential for toxic degradation products to form. This document provides a comprehensive overview of both metabolic and chemical degradation routes, supported by available quantitative data, detailed experimental protocols for analysis, and visual representations of the degradation processes.

Core Degradation Pathways

Paraldehyde degrades primarily through two distinct pathways: in vivo metabolic processes and chemical degradation under various environmental conditions.

In Vivo Metabolic Degradation

In a biological system, paraldehyde is primarily metabolized in the liver.[1] The degradation process involves a two-step enzymatic reaction:

-

Depolymerization to Acetaldehyde: Paraldehyde is first depolymerized back to its monomer, acetaldehyde.[2][3][4] This initial step is considered the rate-limiting step in its metabolism.

-

Oxidation to Acetic Acid: The resulting acetaldehyde is then oxidized to acetic acid by the enzyme aldehyde dehydrogenase.[5]

-

Further Metabolism: Acetic acid subsequently enters the Krebs cycle and is metabolized to carbon dioxide and water.[5]

A study in mice determined the biological half-life of paraldehyde to be approximately 7.5 hours in individuals with normal liver function.[5]

Chemical Degradation

Paraldehyde is susceptible to degradation when exposed to certain chemical and physical conditions. The primary routes of chemical degradation are acid-catalyzed depolymerization and oxidation.

In the presence of a catalytic amount of acid, paraldehyde readily depolymerizes to acetaldehyde.[6] This reaction can be initiated by both Brønsted and Lewis acids. The kinetics of this reaction have been studied, and it is understood to proceed via the formation of an intermediate complex between paraldehyde and the acid catalyst.[6] This degradation pathway is of particular concern in pharmaceutical formulations, as acidic excipients or storage conditions can lead to the formation of acetaldehyde.

Paraldehyde slowly oxidizes upon exposure to air (oxygen), leading to the formation of acetic acid.[7] This degradation is visually indicated by the liquid turning brown and developing a sharp, penetrating odor characteristic of acetic acid.[5] The administration of paraldehyde that has undergone significant oxidation is dangerous and can lead to metabolic acidosis.[5]

Exposure to light can also contribute to the degradation of paraldehyde. A study on the stability of a 4% paraldehyde solution in 5% dextrose found a statistically significant, though clinically insignificant, decrease in concentration from 100% to 97% after 24 hours of light exposure.[3] While this suggests a degree of photosensitivity, detailed studies on the specific byproducts of photodegradation are limited.

Principal Degradation Byproducts

The primary and most significant byproducts of paraldehyde degradation are:

-

Acetaldehyde: Formed from the depolymerization of the paraldehyde trimer. Acetaldehyde is a reactive and toxic compound.

-

Acetic Acid: Formed from the oxidation of acetaldehyde. The accumulation of acetic acid can lower the pH of paraldehyde solutions, making them corrosive and toxic.[5]

The presence of these byproducts in paraldehyde formulations is a critical quality attribute that must be carefully controlled.

Quantitative Data on Paraldehyde Degradation

The following table summarizes available quantitative data on the degradation of paraldehyde. It is important to note that comprehensive comparative data across a wide range of conditions is limited in the scientific literature.

| Degradation Pathway | Condition | Parameter | Value | Reference |

| In Vivo Metabolism (Mice) | Intraperitoneal administration | Biological Half-life | 7.5 hours | [5] |

| Chemical Degradation | Acid-Catalyzed Depolymerization (Heterogeneous) | Reaction Order (vs. Paraldehyde) | First-Order | [6] |

| Photodegradation | 4% Paraldehyde in 5% Dextrose, 24h light exposure | Concentration Decrease | ~3% | [3] |

Experimental Protocols

The analysis of paraldehyde and its degradation products is crucial for quality control and research. Gas chromatography (GC) is the most commonly employed technique.

Gas Chromatographic Determination of Paraldehyde and Acetaldehyde

This protocol is based on the headspace analysis of acetaldehyde following the acid-catalyzed depolymerization of paraldehyde.

4.1.1. Materials and Reagents

-

Paraldehyde standard

-

Acetaldehyde standard

-

Internal standard (e.g., acetone)

-

Concentrated hydrochloric acid

-

Whole blood or other biological matrix (for clinical samples)

-

Deionized water

-

Gas chromatograph with a flame ionization detector (FID)

-

Headspace autosampler

-

GC column suitable for volatile compounds (e.g., 10% Carbowax 20M/2% KOH on 80/100 Chromosorb WAW)[1]

-

Sealed headspace vials

4.1.2. Sample Preparation

-

Standard Preparation: Prepare a stock solution of paraldehyde in deionized water. Create a series of calibration standards by spiking the appropriate matrix (e.g., drug-free whole blood) with known concentrations of the paraldehyde stock solution.

-

Sample Collection: For biological samples, collect whole blood in appropriate vials.

-

Depolymerization:

-

In a sealed headspace vial, add a precise volume of the sample (or standard).

-

Add a known amount of the internal standard.

-

Add a small volume of concentrated hydrochloric acid to catalyze the depolymerization.

-

Seal the vial immediately.

-

Heat the vial in a water bath at a controlled temperature (e.g., 96°C) for a specific time (e.g., 5 minutes) to ensure complete depolymerization of paraldehyde to acetaldehyde.[1]

-

4.1.3. GC-FID Analysis

-

Instrument Conditions:

-

Injector Temperature: 150°C